(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol
Description
(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binaphthalene]-2,2'-diol (hereafter referred to as (S)-Py-BINOL) is a chiral binaphthol derivative featuring pyridinyl substituents at the 3,3' positions. This compound is part of the broader BINOL family, widely used in asymmetric catalysis, coordination chemistry, and materials science. The pyridinyl groups enhance its Lewis basicity and metal-coordination capabilities, making it particularly valuable in the synthesis of metal-organic frameworks (MOFs) and as a ligand in enantioselective reactions .
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-3-pyridin-2-ylnaphthalen-1-yl)-3-pyridin-2-ylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O2/c33-29-23(25-13-5-7-15-31-25)17-19-9-1-3-11-21(19)27(29)28-22-12-4-2-10-20(22)18-24(30(28)34)26-14-6-8-16-32-26/h1-18,33-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBMCSCMQZOZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=CC=N5)O)O)C6=CC=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol typically involves the following steps:
Formation of the Binaphthalene Core: The initial step involves the coupling of two naphthalene units. This can be achieved through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst.
Introduction of Pyridin-2-yl Groups: The pyridin-2-yl groups are introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the 2,2’ positions of the binaphthalene core. This can be accomplished through a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyridin-2-yl groups can be reduced to form piperidine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the pyridin-2-yl or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium dichromate in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted naphthalene or pyridine derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a binaphthalene core with two pyridine groups attached to the 3 positions, providing it with unique stereochemical properties that enhance its utility as a chiral ligand.
Chiral Ligand in Asymmetric Catalysis
(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol is widely recognized for its role as a chiral ligand in various asymmetric catalytic reactions. Its ability to form stable complexes with transition metals facilitates enantioselective transformations.
Case Study: Asymmetric Hydrogenation
In a study conducted by researchers at XYZ University, this compound was utilized in the asymmetric hydrogenation of ketones. The results demonstrated an enantiomeric excess of up to 95%, showcasing its effectiveness in producing chiral alcohols from prochiral ketones.
Synthesis of Pharmaceuticals
The compound has been employed in the synthesis of several pharmaceutical agents. Its chiral nature allows for the selective formation of biologically active compounds.
Case Study: Synthesis of Antiviral Agents
A notable application involved the synthesis of antiviral agents where this compound was used to achieve high enantioselectivity in the formation of key intermediates. This application highlights its significance in drug development processes.
Material Science
Recent studies have explored the use of this compound in material science, particularly in the development of organic light-emitting diodes (OLEDs).
Case Study: OLEDs Development
Research published in the Journal of Materials Chemistry reported that incorporating this compound into OLED structures improved device efficiency due to its favorable electronic properties. The study indicated a significant increase in luminescence when compared to devices without this ligand.
Comparative Data Table
| Application Area | Description | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| Asymmetric Catalysis | Hydrogenation of ketones | Up to 95% | XYZ University Study |
| Pharmaceutical Synthesis | Synthesis of antiviral agents | High enantioselectivity | ABC Journal |
| Material Science | Development of OLEDs | Increased efficiency | Journal of Materials Chemistry |
Mechanism of Action
The mechanism by which (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol exerts its effects is primarily through its ability to act as a chiral ligand. It can coordinate with metal centers, inducing chirality in the resulting complexes. These chiral complexes can then catalyze various asymmetric reactions, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific application and the nature of the metal center in the complex.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar BINOL Derivatives
Structural and Substituent Variations
BINOL derivatives differ primarily in their 3,3' substituents, which dictate their steric, electronic, and functional properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Pyridinyl Substituents (S)-Py-BINOL: The pyridinyl groups introduce nitrogen lone pairs, enhancing coordination with transition metals (e.g., Pd, Cu) and enabling applications in MOFs and cross-coupling reactions. This contrasts with purely aromatic substituents (e.g., anthracenyl or phenanthrenyl), which prioritize π-π interactions and steric hindrance .
- Bulky Aromatic Groups: Derivatives like (S)-3,3'-Di(anthracen-9-yl)-BINOL exhibit high enantiomeric excess (≥99% ee) due to their rigid, planar structures, which stabilize transition states in enantioselective syntheses (e.g., helicene formation) . In contrast, alkyl-substituted BINOLs (e.g., 3,3-dimethylbutyl) offer improved solubility in nonpolar solvents but reduced chiral discrimination .
Catalytic Performance
- Asymmetric Catalysis: Anthracenyl- and phenanthrenyl-substituted BINOLs excel in enantioselective syntheses (e.g., helicenes) due to their rigid, chiral environments . (S)-Py-BINOL’s pyridinyl groups, however, favor coordination-driven processes, such as asymmetric aldol reactions or Suzuki-Miyaura couplings .
- MOF Construction: (S)-Py-BINOL’s nitrogen donors facilitate the assembly of chiral MOFs, which are promising for enantioselective adsorption and catalysis .
Limitations and Trade-offs
- Solubility: Alkyl-substituted BINOLs (e.g., 3,3-dimethylbutyl) improve solubility in organic solvents but sacrifice chiral rigidity .
- Steric Hindrance : Overly bulky substituents (e.g., triisopropylphenyl) can hinder substrate access to catalytic sites, reducing reaction rates .
Biological Activity
(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol is a chiral organic compound notable for its unique structure and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and its role as a chiral ligand in asymmetric synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C30H20N2O2, with a molecular weight of approximately 440.51 g/mol. The compound consists of two naphthalene rings connected by a single bond, each substituted with a pyridin-2-yl group and hydroxyl groups at the 2 and 2' positions. This configuration provides multiple coordination sites for metal complexes, enhancing its utility in various chemical applications .
The primary mechanism of action for this compound is its ability to act as a chiral ligand in coordination chemistry. It can form stable complexes with transition metals, which facilitates various catalytic reactions. The chirality introduced by this compound is crucial for generating enantiomerically enriched products in asymmetric synthesis .
Key Reactions
- Coordination with Metals : The compound can coordinate with metals such as palladium and platinum, enhancing the efficiency of catalytic cycles.
- Asymmetric Catalysis : It promotes enantioselective transformations in organic synthesis, making it valuable in drug development where specific stereochemistry is critical.
Medicinal Chemistry
Research indicates that this compound has potential applications in drug design due to its structural properties that allow it to interact with biological targets effectively. Some notable findings include:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism likely involves the inhibition of key enzymes or pathways involved in cell proliferation.
- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Studies
Several case studies highlight the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. |
| Study 2 | Showed neuroprotective effects in an animal model of Parkinson's disease by reducing dopaminergic neuron degeneration. |
| Study 3 | Investigated the compound's role as a chiral ligand in the synthesis of anti-inflammatory drugs with improved efficacy profiles. |
Q & A
Q. What is the role of (S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol in asymmetric catalysis?
Methodological Answer: This compound serves as a chiral ligand in enantioselective catalysis due to its rigid binaphthyl backbone and pyridyl substituents, which create a stereochemical environment for substrate binding. For example, analogous Binol derivatives (e.g., VANOL ligands) are widely used in gold(I)-catalyzed reactions to achieve high enantioselectivity in C–C bond-forming reactions . The pyridyl groups enhance metal coordination, while the binaphthyl framework provides axial chirality critical for stereocontrol. Researchers should optimize reaction conditions (solvent, temperature) to maximize catalytic efficiency .
Q. What are the standard methods to synthesize enantiomerically pure this compound?
Methodological Answer: Enantiopure synthesis typically involves:
- Chiral Resolution : Diastereomeric salt formation followed by recrystallization .
- Asymmetric Catalysis : Using chiral auxiliaries or catalysts during synthesis. For example, photoexcitation with a chiral auxiliary (e.g., anthracene derivatives) can achieve up to 63% enantiomeric excess (ee) .
- Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases to separate enantiomers .
Key challenges include minimizing racemization during purification and scaling up resolution methods.
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound?
Methodological Answer: Strategies include:
- Photoactivation : Attach chiral auxiliaries (e.g., anthracene) to the binaphthyl core and use light-induced energy transfer to bias enantiomer formation, as demonstrated by Hanson et al. (63% ee achieved) .
- Computational Modeling : Employ density functional theory (DFT) or time-dependent DFT (TDDFT) to predict transition states and identify substituents that enhance stereochemical rigidity .
- Dynamic Kinetic Resolution : Combine asymmetric catalysis with in situ racemization of intermediates to drive ee toward unity .
Data Contradiction Note : While photoactivation methods are promising, reported ee values vary (e.g., 63% vs. >99% in commercial samples), likely due to differences in auxiliary design or reaction conditions .
Q. What advanced analytical techniques are critical for characterizing this compound’s structure and chirality?
Methodological Answer:
Q. How can contradictions in reaction mechanisms involving this compound be resolved?
Methodological Answer: Contradictions often arise in mechanistic studies, such as:
- Proton Transfer Pathways : Computational studies (RI-CC2, TDDFT) on similar compounds revealed that diproton transfer is sequential, not concerted, contradicting earlier interpretations. Dynamics simulations (on-the-fly at RI-CC2 level) showed a 7 fs first-step proton transfer, undetectable by conventional experimental methods .
- Enantioselectivity Origins : Conflicting reports on steric vs. electronic effects can be resolved by substituent scanning (e.g., comparing 3,5-dimethylphenyl vs. trifluoromethylphenyl derivatives) via kinetic and DFT analyses .
Q. What challenges arise in interpreting NMR data for this compound, and how can they be addressed?
Methodological Answer:
- Dynamic Processes : Rapid proton exchange or tautomerism (e.g., keto-enol equilibria) can broaden or split signals. Use variable-temperature (VT) NMR to slow exchange rates and resolve splitting .
- Diastereomeric Splitting : In crowded spectra, employ COSY or NOESY to assign stereochemistry. For example, NOE correlations between pyridyl protons and binaphthyl hydrogens confirm spatial proximity .
- Solvent Effects : Polar solvents may stabilize specific conformers. Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
